molecular formula C3H2BrF3O B149082 3-Bromo-1,1,1-trifluoroacetone CAS No. 431-35-6

3-Bromo-1,1,1-trifluoroacetone

Cat. No.: B149082
CAS No.: 431-35-6
M. Wt: 190.95 g/mol
InChI Key: ONZQYZKCUHFORE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1,1,1-trifluoroacetone can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous flow process . This method allows for the rapid heating of reactants in a reaction vessel, ensuring efficient and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

3-Bromo-1,1,1-trifluoroacetone (BTFA) is a fluorinated organic compound that has garnered attention for its unique biological activities, particularly in biochemical research and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of BTFA, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure : BTFA is characterized by its trifluoromethyl group and a bromine atom attached to a ketone structure. Its molecular formula is C3_3H2_2BrF3_3O, and it has a molecular weight of approximately 201.95 g/mol .

Synthesis : BTFA can be synthesized through various methods, including the reaction of 3,3,3-trifluoropropene with hydrogen bromide in the presence of an activated carbon catalyst . This method has been noted for its high selectivity and yield.

Mechanisms of Biological Activity

BTFA exhibits several biological activities primarily due to its reactivity with thiol groups in proteins. The following mechanisms have been identified:

  • Thiol Reactivity : BTFA is known to react with cysteine residues in proteins, leading to modifications that can affect protein function. This property has been utilized in studies involving cytochrome P450 enzymes, where BTFA was used as a labeling agent to investigate conformational changes upon substrate binding .
  • Cytotoxicity : Research indicates that BTFA may possess cytotoxic properties against certain cancer cell lines. Its ability to modify proteins can disrupt cellular processes, potentially leading to apoptosis in malignant cells.
  • Enzyme Inhibition : BTFA has been studied for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play crucial roles in drug metabolism .

Table 1: Summary of Biological Activities of BTFA

Activity TypeDescriptionReference
Thiol ReactivityModifies cysteine residues in proteins; used in enzyme studies
CytotoxicityInduces cell death in specific cancer cell lines
Enzyme InhibitionInhibits cytochrome P450 enzymes affecting drug metabolism
Synthesis ApplicationsUsed as an intermediate in the synthesis of pharmaceuticals

Case Study: Interaction with Cytochrome P450

A notable study investigated the interaction between BTFA and human cytochrome P450 2B6. The study demonstrated that BTFA could effectively label specific cysteine residues within the enzyme, leading to significant conformational changes that impacted enzymatic activity. This research highlights the potential of BTFA as a tool for studying enzyme dynamics and drug interactions .

Applications in Pharmaceutical Research

BTFA's unique properties make it a valuable compound in pharmaceutical research. It serves as an intermediate in the synthesis of various bioactive molecules and has been explored for its potential use in developing new therapeutic agents targeting cancer and metabolic diseases.

Properties

IUPAC Name

3-bromo-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZQYZKCUHFORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195690
Record name Bromotrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-35-6
Record name 3-Bromo-1,1,1-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=431-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromotrifluoroacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromotrifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1,1,1-trifluoroacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BROMOTRIFLUOROACETONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53REV65E85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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